(4-Chloro-2-methylphenyl)hydrazine
Description
Significance of Arylhydrazines in Organic Synthesis and Chemical Research
Arylhydrazines are highly versatile building blocks in organic chemistry. Their utility stems from their capacity to participate in a variety of chemical transformations, leading to the formation of diverse and biologically significant molecules. These include indoles, pyrazoles, indazoles, and quinazolines. nih.gov The reactivity of the hydrazine (B178648) moiety, coupled with the electronic effects of the aromatic ring and its substituents, allows for a broad spectrum of synthetic applications.
One of the most notable applications of arylhydrazines is in the Fischer indole (B1671886) synthesis , a venerable and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. byjus.com The indole scaffold is a core component of numerous pharmaceuticals, making the Fischer indole synthesis a cornerstone of medicinal chemistry. byjus.com
Beyond the Fischer indole synthesis, arylhydrazines serve as precursors to aryl radicals, which are highly reactive intermediates in various organic reactions. nih.gov They are also employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov
Historical Perspective on the Synthesis and Reactivity of Substituted Phenylhydrazines
The study of phenylhydrazines dates back to 1875, when Emil Fischer first reported the synthesis of phenylhydrazine (B124118) itself. chemeurope.comwikipedia.org He prepared it by the reduction of a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.org Fischer's seminal work also included the use of phenylhydrazine to characterize sugars through the formation of crystalline hydrazones, a technique that proved crucial in the study of carbohydrates. chemeurope.comwikipedia.org
The synthesis of substituted phenylhydrazines, including (4-Chloro-2-methylphenyl)hydrazine (B2812045), generally follows similar principles. A common method involves the diazotization of a substituted aniline (B41778), followed by reduction. wikipedia.orgchemicalbook.com For instance, the synthesis of this compound hydrochloride can be achieved by reacting 4-chloro-2-methylaniline (B164923) with sodium nitrite (B80452) in the presence of hydrochloric acid to form the diazonium salt, which is then reduced with stannous chloride. chemicalbook.com
Over the years, various methods for synthesizing arylhydrazines have been developed, including palladium-catalyzed cross-coupling reactions between aryl halides and hydrazine. nih.gov These newer methods often offer milder reaction conditions and greater functional group tolerance. nih.gov
The reactivity of substituted phenylhydrazines is heavily influenced by the nature and position of the substituents on the aromatic ring. These substituents can alter the electronic properties of the arylhydrazine, thereby affecting its nucleophilicity and its behavior in reactions like the Fischer indole synthesis.
Structural and Electronic Characteristics of this compound Pertinent to its Reactivity
The structure of this compound, featuring a chlorine atom at the para position and a methyl group at the ortho position relative to the hydrazine group, imparts specific electronic and steric characteristics that govern its reactivity.
Electronic Effects:
Chlorine Atom: The chlorine atom is an electron-withdrawing group through induction due to its high electronegativity. However, it is also a weak deactivator and an ortho-, para-director in electrophilic aromatic substitution due to the resonance effect of its lone pairs of electrons. In the context of the reactivity of the hydrazine moiety, the electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the nitrogen atoms.
The interplay of these electronic effects influences the reactivity of this compound in reactions such as the Fischer indole synthesis. The electronic character of substituents on the arylhydrazine can have some effect on the ease of the reaction, although both electron-rich and electron-poor arylhydrazines are generally well-tolerated. nih.gov
Steric Effects:
The ortho-methyl group can exert a steric influence on the reactivity of the adjacent hydrazine group. This steric hindrance can affect the rate and outcome of reactions, potentially favoring certain regioisomers in cyclization reactions.
The combination of these electronic and steric factors makes this compound a unique and valuable reagent in organic synthesis, allowing for the preparation of specifically substituted heterocyclic compounds.
| Property | Value |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | 58791-94-9 |
| Appearance | Solid |
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-methylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWVOEWDYZBUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Methylphenyl Hydrazine
Classic Synthetic Routes to Arylhydrazines
The most prominent and historically significant method for synthesizing arylhydrazines, including (4-chloro-2-methylphenyl)hydrazine (B2812045), involves the reduction of diazonium salts. thieme-connect.de This two-step process begins with the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt. thieme-connect.de
Reduction of Diazonium Salts from Substituted Anilines
The synthesis originates from the corresponding substituted aniline (B41778), in this case, 4-chloro-2-methylaniline (B164923). chemicalbook.comwikipedia.org This precursor undergoes diazotization to form an intermediate diazonium salt, which is then reduced to yield the final hydrazine (B178648) product. thieme-connect.dechemicalbook.com
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. learncbse.in This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. learncbse.inorganic-chemistry.org
For the synthesis of this compound, the precursor 4-chloro-2-methylaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid. chemicalbook.com The reaction is performed at low temperatures, typically between -5 and 0°C, to ensure the stability of the diazonium salt, as these intermediates can be unstable and decompose at higher temperatures. chemicalbook.comlearncbse.in An aqueous solution of sodium nitrite is then added slowly to the amine solution. chemicalbook.com The careful control of temperature and the stoichiometric addition of reagents are critical for optimizing the yield of the diazonium salt and preventing side reactions. learncbse.in The resulting (4-chloro-2-methylphenyl)diazonium salt is usually not isolated and is used directly in the subsequent reduction step. chemicalbook.comlkouniv.ac.in
Following diazotization, the diazonium salt is reduced to form the arylhydrazine. lkouniv.ac.in Several reducing agents are effective for this transformation, with stannous chloride (tin(II) chloride) and sodium sulfite (B76179) being the most commonly employed. thieme-connect.denptel.ac.in
Stannous Chloride (SnCl₂) Reduction: The use of stannous chloride in concentrated hydrochloric acid is a well-established method for reducing diazonium salts. thieme-connect.dechemicalbook.com In a typical procedure, a solution of stannous chloride in concentrated HCl is added dropwise to the cold diazonium salt solution. chemicalbook.com The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure complete reduction. chemicalbook.com The this compound often precipitates from the acidic solution as its hydrochloride salt, which can then be isolated by filtration. chemicalbook.comlkouniv.ac.in The use of SnCl₂ is advantageous due to its effectiveness, though it generates tin-based byproducts that require proper disposal. google.com
Sodium Sulfite (Na₂SO₃) Reduction: An alternative and widely used method involves the reduction of the diazonium salt with sodium sulfite. thieme-connect.denptel.ac.in This method is considered reliable and is compatible with a variety of substituents on the aromatic ring. thieme-connect.de The reaction proceeds by the addition of the diazonium salt solution to a solution of sodium sulfite. google.com The pH of the reaction is carefully controlled, often in the range of 6-7, to facilitate the reduction. google.com The reduction can sometimes be partial, requiring a final treatment with zinc and acid to ensure complete conversion to the hydrazine. thieme-connect.de
The table below summarizes typical reaction parameters for the classic synthesis.
| Parameter | Diazotization | SnCl₂ Reduction | Na₂SO₃ Reduction |
| Starting Material | 4-Chloro-2-methylaniline | (4-Chloro-2-methylphenyl)diazonium salt | (4-Chloro-2-methylphenyl)diazonium salt |
| Reagents | Sodium nitrite, Hydrochloric acid | Stannous chloride, Hydrochloric acid | Sodium sulfite |
| Temperature | -5 to 0 °C chemicalbook.com | -5 to 20 °C chemicalbook.com | < 30 °C google.com |
| Solvent | Water chemicalbook.com | Water chemicalbook.com | Water google.com |
| Product Form | Aqueous diazonium salt solution | Hydrochloride salt precipitate chemicalbook.com | Hydrazine salt |
Alternative and Modern Synthesis Approaches
While the reduction of diazonium salts remains a primary method, modern synthetic chemistry has explored alternative routes to arylhydrazines. One notable approach is the copper-catalyzed cross-coupling of aryl halides with hydrazine. researchgate.net This method provides a direct way to form the C-N bond of the hydrazine. For instance, an aryl bromide can be coupled with a protected hydrazine, like benzophenone (B1666685) hydrazone, using a nickel catalyst, followed by deprotection to yield the arylhydrazine. researchgate.net These catalytic methods can offer advantages in terms of functional group tolerance and milder reaction conditions compared to the classic routes. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of this compound synthesis, several aspects can be considered. The classic synthesis routes often involve hazardous reagents and produce significant waste. For example, the use of stannous chloride results in tin-containing waste streams that require treatment. google.com
Modern approaches are being developed to align with green chemistry principles. Research into catalytic systems, such as using copper catalysts for cross-coupling reactions, can reduce the need for stoichiometric, heavy-metal-based reducing agents. researchgate.netresearchgate.net Furthermore, performing these reactions in greener solvents, like water or polyethylene (B3416737) glycol (PEG), is an area of active research. researchgate.netchu.edu.cn The use of water as a solvent, where possible, significantly reduces the environmental impact of the process. researchgate.net Additionally, processes that improve atom economy by minimizing the formation of byproducts are being explored. nih.gov The development of catalytic and water-based synthetic methods represents a significant step towards a more sustainable production of arylhydrazines. researchgate.netchu.edu.cn
Scalable Synthesis and Industrial Relevance of Methodologies
For a chemical process to be industrially viable, it must be scalable, cost-effective, and safe. The classic synthesis of this compound via diazonium salt reduction is a well-understood and widely implemented industrial process. google.com Its reliance on readily available and relatively inexpensive starting materials like 4-chloro-2-methylaniline and sodium nitrite contributes to its economic feasibility. google.comsigmaaldrich.com
The process has been optimized for large-scale production, with established protocols for controlling the exothermic nature of the reactions and for handling the intermediate diazonium salts safely. google.comgoogle.com The isolation of the product as a hydrochloride salt often simplifies purification on an industrial scale. chemicalbook.com
While modern catalytic methods show promise, their industrial application for a specific compound like this compound depends on several factors. These include the cost and lifetime of the catalyst, the reaction throughput, and the ease of separating the product from the catalyst and ligands. nih.gov For many bulk chemical production scenarios, the robustness and cost-effectiveness of the traditional diazonium salt reduction method currently make it the more established and industrially relevant choice. google.com However, for high-value products or where environmental regulations are particularly stringent, the development of scalable green catalytic processes remains an important goal.
Chemical Reactivity and Mechanistic Studies of 4 Chloro 2 Methylphenyl Hydrazine
Reactions Involving the Hydrazine (B178648) Moiety
The hydrazine group is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature makes it a potent nucleophile and a precursor for the formation of various nitrogen-containing compounds.
Condensation Reactions with Carbonyl Compounds (Hydrazone Formation)wikipedia.orglibretexts.orgncert.nic.in
One of the most characteristic reactions of phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones. wikipedia.orglibretexts.orgncert.nic.in This reaction involves a nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond.
The general mechanism for hydrazone formation is initiated by the nucleophilic addition of the hydrazine to the carbonyl group, forming a carbinolamine intermediate. This is typically the rate-determining step and can be catalyzed by acid. jk-sci.comname-reaction.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The subsequent dehydration of the carbinolamine intermediate leads to the formation of the hydrazone.
(4-Chloro-2-methylphenyl)hydrazine (B2812045) reacts with a wide range of aldehydes and ketones to form the corresponding (4-chloro-2-methylphenyl)hydrazones. The reactivity of the carbonyl compound generally follows the order: aldehydes > ketones. This is due to both steric and electronic factors. Aldehydes are sterically less hindered than ketones, allowing for easier approach of the nucleophilic hydrazine. Electronically, the carbonyl carbon of an aldehyde is more electrophilic than that of a ketone because it is attached to only one electron-donating alkyl group.
The reaction is generally successful with aliphatic and aromatic aldehydes, as well as with acyclic and cyclic ketones. However, sterically hindered ketones or ketones with strongly electron-withdrawing groups may react more slowly or require more forcing conditions.
Table 1: Examples of Hydrazone Formation with Various Carbonyl Compounds
| Carbonyl Compound | Product (Hydrazone) | Expected Reactivity |
| Acetaldehyde | Acetaldehyde (4-chloro-2-methylphenyl)hydrazone | High |
| Benzaldehyde | Benzaldehyde (4-chloro-2-methylphenyl)hydrazone | High |
| Acetone (B3395972) | Acetone (4-chloro-2-methylphenyl)hydrazone | Moderate |
| Cyclohexanone (B45756) | Cyclohexanone (4-chloro-2-methylphenyl)hydrazone | Moderate |
| Acetophenone | Acetophenone (4-chloro-2-methylphenyl)hydrazone | Moderate to Low |
| Benzophenone (B1666685) | Benzophenone (4-chloro-2-methylphenyl)hydrazone | Low |
This table is illustrative and based on general principles of chemical reactivity. Specific experimental data for each reaction with this compound may vary.
The formation of hydrazones is often accelerated by the use of an acid catalyst. jk-sci.comname-reaction.com Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, acetic acid) and Lewis acids can be employed. wikipedia.org The catalyst functions by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. The choice of catalyst and reaction conditions can be crucial for optimizing the yield and reaction time, especially for less reactive ketones. In some cases, the reaction can proceed without a catalyst, particularly with highly reactive aldehydes, but it is generally slower. nih.gov
More advanced catalytic systems have been developed for hydrazone formation, including the use of aniline (B41778) and its derivatives as nucleophilic catalysts. nih.gov These catalysts operate by forming a more reactive iminium ion intermediate with the carbonyl compound, which is then attacked by the hydrazine.
Intramolecular Cyclization Reactions
The hydrazones formed from this compound and carbonyl compounds can undergo further intramolecular reactions, with the Fischer indole (B1671886) synthesis being the most prominent example.
The Fischer Indole Synthesiswikipedia.orgjk-sci.comname-reaction.comijarsct.co.in
The Fischer indole synthesis is a powerful method for the preparation of indoles from phenylhydrazines and enolizable aldehydes or ketones under acidic conditions. wikipedia.orgjk-sci.comname-reaction.comijarsct.co.in The reaction proceeds via the corresponding phenylhydrazone, which undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org
The reaction of this compound with an appropriate aldehyde or ketone first forms the (4-chloro-2-methylphenyl)hydrazone. This intermediate, upon treatment with an acid catalyst (such as HCl, H2SO4, polyphosphoric acid, or a Lewis acid like ZnCl2), isomerizes to its enamine tautomer. wikipedia.org Protonation of the enamine is followed by a nih.govnih.gov-sigmatropic rearrangement, which is the key bond-forming step. The subsequent loss of ammonia and aromatization leads to the final indole product.
The substitution pattern on the resulting indole is determined by the structure of both the phenylhydrazine (B124118) and the carbonyl compound. In the case of this compound, the ortho-methyl group directs the cyclization to occur at the C6 position of the phenyl ring, leading to the formation of an 8-methyl substituted indole. The para-chloro group will be located at the 6-position of the resulting indole. For instance, the reaction with acetone would be expected to yield 6-chloro-2,8-dimethylindole. The reaction with a cyclic ketone like cyclohexanone would lead to the formation of a tetracyclic indole derivative, specifically a substituted tetrahydrocarbazole. wjarr.com
Table 2: Predicted Products of the Fischer Indole Synthesis with this compound
| Carbonyl Compound | Intermediate Hydrazone | Final Indole Product |
| Acetone | Acetone (4-chloro-2-methylphenyl)hydrazone | 6-Chloro-2,8-dimethylindole |
| Pyruvic acid | Pyruvic acid (4-chloro-2-methylphenyl)hydrazone | 6-Chloro-8-methylindole-2-carboxylic acid |
| Cyclohexanone | Cyclohexanone (4-chloro-2-methylphenyl)hydrazone | 10-Chloro-12-methyl-1,2,3,4-tetrahydrocarbazole |
This table illustrates the predicted products based on the established mechanism of the Fischer indole synthesis. The regiochemistry is determined by the position of the substituents on the starting phenylhydrazine.
This compound is a substituted arylhydrazine that serves as a key precursor in the synthesis of various heterocyclic compounds, most notably indoles and pyrazoles. Its chemical behavior is dictated by the nucleophilicity of the hydrazine moiety and the electronic effects of the chloro and methyl substituents on the aromatic ring.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. testbook.comnumberanalytics.com It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone. scienceinfo.comname-reaction.com The reaction with this compound proceeds through the formation of a (4-chloro-2-methylphenyl)hydrazone intermediate, which then undergoes a sci-hub.sesci-hub.se-sigmatropic rearrangement to yield the final indole product. numberanalytics.comwikipedia.org
The established mechanism for the Fischer indole synthesis, when applied to this compound, involves several key steps: numberanalytics.combyjus.com
Hydrazone Formation: The initial step is the condensation of this compound with an aldehyde or ketone to form the corresponding (4-chloro-2-methylphenyl)hydrazone. scienceinfo.comwikipedia.org This reaction is typically reversible and acid-catalyzed.
Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to its ene-hydrazine isomer. numberanalytics.comwikipedia.org This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.
sci-hub.sesci-hub.se-Sigmatropic Rearrangement: The ene-hydrazine intermediate undergoes a concerted, acid-catalyzed sci-hub.sesci-hub.se-sigmatropic rearrangement. wikipedia.orgstackexchange.com This is the key bond-forming step, where the N-N bond is cleaved, and a new C-C bond is formed between the aromatic ring and the enamine carbon. This rearrangement disrupts the aromaticity of the benzene (B151609) ring, leading to a di-imine intermediate. wikipedia.orgbyjus.com
Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes to form a more stable anilino-imine. The nucleophilic amine then attacks the imine carbon intramolecularly to form a five-membered ring, a cyclic aminal. wikipedia.orgbyjus.com
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, leading to the formation of the stable, aromatic indole ring. byjus.comjk-sci.com
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring. wikipedia.org
The choice of acid catalyst is critical in the Fischer indole synthesis and can significantly impact the reaction's efficiency and outcome. stackexchange.comrsc.org Both Brønsted and Lewis acids are effective in catalyzing the reaction. testbook.comwikipedia.org
Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA). wikipedia.orgrsc.org These acids work by protonating the hydrazone, which facilitates the tautomerization and the subsequent sci-hub.sesci-hub.se-sigmatropic rearrangement. stackexchange.com
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are also widely employed. testbook.comrsc.org They are thought to coordinate with the nitrogen atoms of the hydrazone, thereby promoting the key rearrangement step.
The selection between a Brønsted and a Lewis acid can influence the reaction conditions required and may affect the regioselectivity in cases where unsymmetrical ketones are used. thermofisher.comsharif.edu The strength of the acid can also play a role, with stronger acids sometimes leading to higher yields but also potentially causing more side reactions. testbook.com
Table 1: Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples |
| Brønsted Acids | HCl, H₂SO₄, PPA, PTSA. wikipedia.orgrsc.org |
| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃. testbook.comrsc.org |
When this compound reacts with an unsymmetrical ketone, the formation of two possible regioisomeric indoles can occur. The regioselectivity of the cyclization is influenced by several factors:
Steric Effects: The cyclization generally favors the formation of the indole where the new C-C bond is formed at the less sterically hindered carbon of the original ketone. The methyl group at the ortho position of the this compound can also exert a steric influence on the direction of cyclization.
Electronic Effects: The electronic nature of the substituents on both the arylhydrazine and the ketone can direct the cyclization. The electron-donating methyl group and the electron-withdrawing chloro group on the phenyl ring of the hydrazine can influence the nucleophilicity of the aromatic carbon atoms. Computational studies have shown that electron-withdrawing substituents can disfavor the sci-hub.sesci-hub.se-sigmatropic rearrangement that would lead to a particular regioisomer. nih.gov
Reaction Conditions: The acidity of the medium and the temperature can also affect the ratio of the regioisomers formed. thermofisher.comsharif.edu In some cases, higher acidity and temperature favor cyclization at the less substituted position. sharif.edu
For this compound, the interplay of the electronic effects of the chloro and methyl groups, along with steric factors, will determine the final product distribution.
If the ketone used in the Fischer indole synthesis is chiral, or if a chiral center is generated during the reaction, the stereochemical outcome becomes an important consideration. While the classical Fischer indole synthesis typically does not control stereochemistry at a pre-existing chiral center, recent advancements have focused on developing enantioselective versions of the reaction.
Catalytic enantioselective Fischer indolizations have been developed using chiral catalysts, such as chiral phosphoric acids, in combination with co-catalysts like zinc chloride. chemistryviews.org These methods often rely on a dynamic kinetic resolution, where the two enantiomeric forms of a chiral hydrazone intermediate are in equilibrium. The chiral catalyst then preferentially catalyzes the reaction of one enantiomer, leading to the formation of the indole product with high enantiomeric excess. chemistryviews.org
Synthesis of Pyrazole (B372694) Derivatives
This compound is also a valuable building block for the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are known for their diverse biological activities. heteroletters.org The most common method for synthesizing pyrazoles from hydrazines is through cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govchim.it
The reaction of this compound with 1,3-diketones or β-keto esters is a straightforward and efficient method for the synthesis of polysubstituted pyrazoles. nih.govbeilstein-journals.org
1,3-Diketones: The condensation of this compound with a 1,3-diketone, such as acetylacetone, leads to the formation of a pyrazole derivative. heteroletters.org The reaction typically proceeds by heating the reactants in a suitable solvent, often with an acid or base catalyst. nih.gov
β-Keto Esters: Similarly, β-keto esters react with this compound to yield pyrazolones, which are a class of pyrazole derivatives. The reaction involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.
One-pot synthesis methods have been developed where the 1,3-diketone is generated in situ from a ketone and an acid chloride, and then reacted with the hydrazine without isolation. organic-chemistry.org
The mechanism of pyrazole formation from the reaction of this compound with a 1,3-dicarbonyl compound generally involves two key steps:
Initial Condensation: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The initial attack can occur at either of the two carbonyl groups, which can lead to the formation of regioisomers if the 1,3-dicarbonyl compound is unsymmetrical.
Intramolecular Cyclization and Dehydration: The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate, which then undergoes dehydration to yield the stable aromatic pyrazole ring. nih.gov
The regioselectivity of the cyclocondensation can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound. For instance, in the reaction with unsymmetrical 1,3-diketones, the more reactive carbonyl group (less sterically hindered or more electrophilic) is typically attacked first by the more nucleophilic nitrogen of the substituted hydrazine.
Synthesis of Pyrazole Derivatives
Influence of Substituent Effects on Pyrazole Formation
The formation of pyrazoles from phenylhydrazines typically proceeds via condensation with a 1,3-dicarbonyl compound, followed by cyclization. The substituents on the phenyl ring of the hydrazine play a crucial role in modulating the reactivity and regioselectivity of this reaction. In the case of this compound, the electronic and steric effects of the chloro and methyl groups are significant.
The 4-chloro group is an electron-withdrawing group (EWG) through the inductive effect (-I) and a weak deactivating group in electrophilic aromatic substitution, while also being ortho, para-directing due to its +M (mesomeric) effect. Conversely, the 2-methyl group is an electron-donating group (EDG) through its inductive (+I) and hyperconjugation effects, acting as an activating group that is also ortho, para-directing.
The combined electronic effects of these substituents influence the nucleophilicity of the hydrazine nitrogens. The electron-withdrawing nature of the chlorine at the para position decreases the electron density of the aromatic ring and the hydrazine moiety, which can slightly reduce the rate of the initial condensation step compared to unsubstituted phenylhydrazine. However, the electron-donating methyl group at the ortho position can partially counteract this effect.
Steric hindrance from the ortho-methyl group can also influence the approach of the dicarbonyl compound and the subsequent cyclization step. Depending on the specific 1,3-dicarbonyl reactant used, the steric bulk of the 2-methyl group may favor the formation of one regioisomer over another. For instance, in reactions with unsymmetrical β-diketones, the initial nucleophilic attack is more likely to occur from the less hindered β-nitrogen of the hydrazine. The subsequent cyclization is then directed by the electronic and steric environment around the two carbonyl groups of the diketone. Comparative studies on substituted pyrazolines have shown that substitutions on the aryl ring significantly affect the electronic properties and electrochemical behavior of the resulting pyrazole derivatives. nih.gov
Table 1: Influence of Substituents on Pyrazole Formation
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| Chloro | 4 | Electron-withdrawing (-I, +M) | Minimal | Decreases nucleophilicity of hydrazine |
Formation of Other Heterocyclic Systems (e.g., Quinolines, Oxadiazoles, Imidazoles)
This compound serves as a key building block for a variety of heterocyclic compounds beyond pyrazoles.
Quinolines: While the classical Fischer indole synthesis produces indoles from phenylhydrazines and carbonyl compounds, a homologous variant of this reaction can be employed to synthesize quinolines. nih.gov This approach, known as the homologated Fischer indolization, utilizes N-aryl-N'-cyclopropyl hydrazines. nih.gov In this context, this compound could be derivatized to its N'-cyclopropyl form. Under acidic conditions, this derivative would undergo a homo-diaza-Cope rearrangement, followed by cyclization and aromatization to yield a 7-chloro-5-methylquinoline derivative. nih.gov
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from this compound typically involves a two-step process. The hydrazine is first converted into an N-acylhydrazide (also known as a hydrazide). This is commonly achieved by reacting the hydrazine with an acyl chloride or a carboxylic acid. The resulting N-(4-chloro-2-methylphenyl)acylhydrazide can then undergo dehydrative cyclization to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govimpactfactor.org Various reagents can effect this cyclization, including phosphorus oxychloride, thionyl chloride, or other dehydrating agents. impactfactor.org For example, reacting N'-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide with various aromatic acids in the presence of a cyclizing agent can yield oxadiazole derivatives. nih.gov
Imidazoles: The direct synthesis of imidazoles from phenylhydrazines is not a common transformation. However, multi-step synthetic routes are viable. One potential pathway involves the transformation of this compound into a precursor suitable for established imidazole (B134444) syntheses, such as the van Leusen imidazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent. nih.gov Alternatively, fused imidazole systems can be synthesized. For instance, γ-keto-oxazoles can react with hydrazine hydrate (B1144303) in acetic acid to form fused imidazo[1,2-b]pyridazines through an intramolecular ring transformation. rsc.org This suggests that a suitably functionalized derivative of this compound could participate in similar cyclization reactions to form complex imidazole-containing heterocycles.
Table 2: Synthesis of Heterocyclic Systems from this compound
| Heterocycle | Key Intermediate/Reaction | General Reaction Scheme |
|---|---|---|
| Quinoline | Homologated Fischer Indolization | N-Aryl-N'-cyclopropyl hydrazine + Acid → Quinoline |
| 1,3,4-Oxadiazole | N-Acylhydrazide | This compound + Acylating agent → Acylhydrazide → Oxadiazole |
Aromatic Ring Functionalization and Transformations
The aromatic ring of this compound is amenable to further functionalization, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents—the chloro, methyl, and hydrazine groups—determine the position of incoming electrophiles.
The hydrazine group (-NHNH2) is a strongly activating, ortho, para-directing group. The methyl group is also activating and ortho, para-directing. The chloro group is deactivating but ortho, para-directing. The positions on the ring are numbered starting from the carbon bearing the hydrazine group as C1. Therefore, the substituents are at C2 (methyl) and C4 (chloro).
The most activated positions for electrophilic attack are ortho and para to the strongly activating hydrazine group. However, the position ortho to the hydrazine (C6) is sterically hindered by the adjacent methyl group at C2. The other ortho position is already occupied by the methyl group. The para position is occupied by the chloro group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methyl group and ortho to the chloro group that are not already substituted or sterically hindered.
Considering the combined directing effects:
Position 3: Ortho to the methyl group and meta to the chloro and hydrazine groups.
Position 5: Para to the methyl group and ortho to the chloro group, but meta to the hydrazine group.
Position 6: Ortho to the hydrazine group and meta to the methyl and chloro groups.
The powerful activating and directing effect of the hydrazine group would likely dominate, suggesting that substitution at position 6 is electronically favored, though sterically hindered. Position 5 is also a potential site for substitution due to the directing effects of the methyl and chloro groups. Further halogenation (e.g., bromination) or nitration would likely yield a mixture of products, with the exact regioselectivity depending on the reaction conditions. acs.orglibretexts.org
Transformations of the existing substituents are also possible. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, which would significantly alter the electronic properties of the ring. The synthesis of saccharin, for instance, can begin with o-chlorotoluene, involving oxidation of the methyl group. wikipedia.org
Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Ortho/Para/Meta Directing |
|---|---|---|
| -NHNH₂ | Strongly Activating | Ortho, Para |
| -CH₃ | Activating | Ortho, Para |
Redox Chemistry of this compound
The redox chemistry of this compound is characterized by the reactivity of the hydrazine moiety and the potential for transformations of the aromatic ring substituents.
Reduction: The synthesis of this compound itself typically involves a reduction step. The common synthetic route starts with 4-chloro-2-methylaniline (B164923), which is diazotized with sodium nitrite (B80452) and an acid to form a diazonium salt. chemicalbook.com This diazonium salt is then reduced to the corresponding hydrazine. chemicalbook.com A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. chemicalbook.com This reduction of the diazonium group to a hydrazine is a key redox reaction in the preparation of this compound.
Furthermore, under certain conditions, the chloro substituent on the aromatic ring can be reduced to a hydrogen atom, a process known as hydrodehalogenation. This typically requires catalytic hydrogenation or other strong reducing conditions.
Table 4: Summary of Redox Reactions
| Reaction Type | Moiety Involved | Reagents/Conditions | Product |
|---|---|---|---|
| Oxidation | Hydrazine group | Electrochemical potential, chemical oxidants | Diazonium species, other nitrogen compounds |
| Reduction | Diazonium salt (in synthesis) | SnCl₂/HCl | Hydrazine group |
Applications of 4 Chloro 2 Methylphenyl Hydrazine in Advanced Organic Synthesis
Role as a Key Synthetic Building Block for Complex Organic Molecules
The strategic placement of the chloro and methyl groups on the phenyl ring, combined with the nucleophilic hydrazine (B178648) group, makes (4-Chloro-2-methylphenyl)hydrazine (B2812045) a potent intermediate for constructing elaborate organic molecules. Its primary utility lies in its ability to serve as a foundational element for various heterocyclic ring systems.
One of the most significant applications of this compound is in the synthesis of functionalized indoles via the Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.com This classic and widely used reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. name-reaction.com
The reaction mechanism begins with the formation of a phenylhydrazone from this compound and a carbonyl compound. Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a nih.govnih.gov-sigmatropic rearrangement. byjus.com This key step leads to the formation of a di-imine intermediate, which, after intramolecular cyclization and elimination of an ammonia (B1221849) molecule, yields the final aromatic indole ring system. wikipedia.orgbyjus.com The substitution pattern on the resulting indole is directly determined by the structure of the starting hydrazine and carbonyl compound. Using this compound ensures the formation of indoles bearing a 6-chloro and 4-methyl substitution pattern, which can be valuable for modulating the electronic and steric properties of the final molecule.
| Carbonyl Reactant | Resulting Indole Product |
| Acetone (B3395972) | 6-Chloro-2,4-dimethyl-1H-indole |
| Cyclohexanone (B45756) | 8-Chloro-6-methyl-1,2,3,4-tetrahydrocarbazole |
| Ethyl pyruvate | Ethyl 6-chloro-4-methyl-1H-indole-2-carboxylate |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-chloro-4-methyl-1H-indole |
This compound is an essential precursor for the synthesis of N-aryl pyrazoles, a class of heterocycles prevalent in many functional compounds. nih.gov The most common method for constructing the pyrazole (B372694) ring is the Paal-Knorr synthesis, which involves the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netnih.gov
In this reaction, this compound reacts with a β-diketone, β-ketoester, or enone. nih.gov The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. researchgate.net The choice of the 1,3-dicarbonyl compound dictates the substitution pattern at positions 3 and 5 of the pyrazole ring, while the this compound moiety becomes the N-1 substituent. This method provides a direct and efficient route to a wide variety of 1-(4-chloro-2-methylphenyl)-substituted pyrazoles.
| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Product |
| Acetylacetone (2,4-Pentanedione) | 1-(4-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole |
| Ethyl acetoacetate | 1-(4-Chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Dibenzoylmethane | 1-(4-Chloro-2-methylphenyl)-3,5-diphenyl-1H-pyrazole |
| 1,1,1-Trifluoro-2,4-pentanedione | 1-(4-Chloro-2-methylphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
The reactivity of this compound extends beyond the synthesis of indoles and pyrazoles, enabling access to a broader range of heterocyclic frameworks.
Pyridazines and Fused Pyridazines : Hydrazine derivatives are fundamental in constructing the pyridazine (B1198779) ring system. For example, substituted hydrazinyl-pyridazinones can be treated with reagents like phosphorus oxychloride or acetic anhydride (B1165640) to yield functionalized chloropyridazines or fused pyridazinotriazine derivatives, respectively. nih.govresearchgate.net Furthermore, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which are prepared from the corresponding chloroquinolones and hydrazine, can lead to the formation of complex polycyclic systems like pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com This highlights the potential of this compound to act as a key component in the synthesis of complex, multi-ring heterocyclic structures.
Pyrroles and Thiophenes : The versatility of hydrazine chemistry is further demonstrated in the synthesis of other five-membered heterocycles. Under specific conditions, such as in a hydrazine hydrate-alkali medium, certain organosulfur compounds can undergo heterocyclization to form thiophene (B33073) and pyrrole (B145914) derivatives. nih.gov For instance, the reaction of bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate-KOH system yields not only thiophene structures but also 1-aminopyrrole (B1266607) derivatives. nih.gov This suggests that this compound could be employed in analogous transformations to produce N-substituted aminopyrroles.
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy. Hydrazine derivatives are often key participants in such reactions.
Catalytic Roles or Ligand Synthesis (excluding biological application of the ligand)
While this compound is not typically used as a catalyst itself, it serves as an invaluable precursor for the synthesis of ligands that are crucial in homogeneous catalysis. Specifically, the pyrazole core, easily accessible from this hydrazine, is a prominent structural motif in various ligand designs.
A notable example is the synthesis of pyrazole-functionalized N-heterocyclic carbene (NHC) ligand precursors. researchgate.net The synthesis can be envisioned to start with the creation of a pyrazole ring from this compound and a suitable dicarbonyl compound. The resulting pyrazole can then be chemically modified through a series of steps—such as reduction and substitution—to link it to an imidazole (B134444) or benzimidazole (B57391) unit. researchgate.net The final product is an imidazolium (B1220033) salt, which is the direct precursor to the NHC ligand. Such bidentate NHC-pyrazole ligands are of interest in coordination chemistry and can be used to form stable complexes with transition metals for various catalytic applications.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Methylphenyl Hydrazine and Its Key Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis and Signal Assignment
The ¹H NMR spectrum of (4-Chloro-2-methylphenyl)hydrazine (B2812045) and its hydrochloride salt provides distinct signals corresponding to the protons in different chemical environments. The aromatic protons typically appear as multiplets in the downfield region, influenced by the electron-withdrawing chlorine atom and the electron-donating methyl and hydrazine (B178648) groups. The methyl protons present as a singlet, while the hydrazine protons (NH and NH2) often exhibit broad signals that can vary in chemical shift depending on the solvent and concentration.
For instance, in the ¹H NMR spectrum of a related compound, 4-methylphenylhydrazine (B1211910) hydrochloride, signals are observed at approximately 7.26 ppm and 7.04 ppm for the aromatic protons, and a singlet at 2.31 ppm for the methyl protons. chemicalbook.com Similarly, the aromatic protons of 4-chlorophenylhydrazine (B93024) hydrochloride appear in the spectral data. chemicalbook.com The protons of the hydrazine group in phenylhydrazine (B124118) itself are found around 4.0 ppm. chemicalbook.com These values provide a reference for assigning the signals in the spectrum of this compound. The specific arrangement of substituents on the phenyl ring in this compound leads to a unique splitting pattern for the aromatic protons, which can be analyzed to confirm their relative positions.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Hydrazine Protons (ppm) | Reference |
|---|---|---|---|---|
| 4-Methylphenylhydrazine hydrochloride | 7.04 - 7.26 (m) | 2.31 (s) | 4.83 (br s) | chemicalbook.com |
| 4-Chlorophenylhydrazine hydrochloride | Data available | - | Data available | chemicalbook.com |
| Phenylhydrazine | 6.76 - 7.21 (m) | - | 4.0 (br s) | chemicalbook.com |
| 4-Methoxyphenylhydrazine hydrochloride | 6.88 - 7.05 (m) | - (OCH₃ at 3.70 ppm) | 10.0 (br s) | chemicalbook.com |
¹³C NMR Spectral Analysis and Signal Assignment
The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom. In this compound, distinct signals are expected for the six aromatic carbons, the methyl carbon, and any carbons in derivative groups. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the chlorine (C-4) will be shifted downfield, as will the carbon attached to the hydrazine group (C-1). The methyl-substituted carbon (C-2) will also show a characteristic shift.
For comparison, in 4-methylphenylhydrazine hydrochloride, the aromatic carbons appear at various chemical shifts, and the methyl carbon is observed at a specific position. chemicalbook.com Similarly, the ¹³C NMR spectrum of phenylhydrazine shows signals for its six aromatic carbons. chemicalbook.com The analysis of these related spectra aids in the precise assignment of the carbon signals for this compound.
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Reference |
|---|---|---|---|
| 4-Methylphenylhydrazine hydrochloride | Data available | Data available | chemicalbook.com |
| 4-Chloro-2-methylaniline (B164923) | Data available | Data available | chemicalbook.com |
| Phenylhydrazine | Data available | - | chemicalbook.com |
| 4-Chloro-2-methylphenol | Data available | Data available | chemicalbook.com |
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands. Key expected vibrations include:
N-H stretching: The hydrazine group will show characteristic N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. These may appear as one or two bands depending on the symmetry and hydrogen bonding.
C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl group's C-H stretching will be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
N-H bending: The N-H bending vibration of the hydrazine group is expected around 1600 cm⁻¹.
C-N stretching: The C-N stretching vibration will likely be found in the 1250-1350 cm⁻¹ range.
C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
The IR spectra of related compounds like 4-chlorophenylhydrazine hydrochloride and phenylhydrazine show these characteristic bands, which supports the interpretation of the spectrum for this compound. chemicalbook.comchemicalbook.com
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H stretch (hydrazine) | 3200 - 3400 |
| C-H stretch (aromatic) | > 3000 |
| C-H stretch (methyl) | < 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| N-H bend (hydrazine) | ~1600 |
| C-N stretch | 1250 - 1350 |
| C-Cl stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₇H₉ClN₂), the expected molecular weight is approximately 156.61 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks (corresponding to the ³⁵Cl and ³⁷Cl isotopes).
The fragmentation pattern will provide further structural information. Common fragmentation pathways for phenylhydrazines involve the loss of the hydrazine group or parts of it, as well as fragmentation of the aromatic ring. The GC-MS data for this compound shows peaks at m/z 156 and 140, among others, which correspond to the molecular ion and a fragment from the loss of an NH₂ group, respectively. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₉ClN₂ | nih.gov |
| Molecular Weight | 156.61 g/mol | nih.gov |
| Key GC-MS Fragments (m/z) | 156, 140, 138 | nih.gov |
X-ray Crystallography for Solid-State Molecular Structure Elucidation
For instance, the crystal structure of phenylhydrazine has been determined, revealing the geometry of the phenyl and hydrazine moieties. nih.gov X-ray diffraction studies on derivatives of phenylhydrazine often show the molecules existing in specific tautomeric forms and participating in extensive intra- and intermolecular hydrogen bonding. researchgate.net A crystallographic study of this compound or its hydrochloride salt would definitively establish the bond lengths and angles within the molecule, the planarity of the aromatic ring, the conformation of the hydrazine group relative to the ring, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of a molecule provides insights into its electronic structure, particularly the nature of conjugated systems. This compound possesses a chromophore consisting of the phenyl ring conjugated with the hydrazine moiety. This conjugation gives rise to characteristic electronic transitions in the UV region.
The presence of substituents on the phenyl ring modifies the electronic transitions and, consequently, the absorption spectrum. The chloro group, an auxochrome, possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. As an electron-withdrawing group through induction, it can also influence the energy of the n → π* transitions.
The methyl group, while being a weaker modulator of the spectrum, can cause a slight bathochromic shift due to hyperconjugation. The combined effect of the 4-chloro and 2-methyl substituents on the phenylhydrazine core is expected to result in absorption maxima at slightly longer wavelengths compared to unsubstituted phenylhydrazine.
For comparison, derivatives of phenylhydrazine that feature extended conjugation, such as hydrazones, exhibit strong absorptions at longer wavelengths. For example, (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine shows an absorption maximum in the range of 355-385 nm. mdpi.comresearchgate.net This is significantly red-shifted compared to simple phenylhydrazines, demonstrating the pronounced effect of an extended conjugated system.
The expected UV-Vis absorption data for this compound in a non-polar solvent would likely feature two main absorption bands characteristic of substituted benzenes, which are derived from the E2 and B bands of benzene (B151609).
| Compound | Substituents | Expected λmax (nm) | Transition Type |
| Phenylhydrazine | None | ~240, ~280 | π → π |
| This compound | 4-Cl, 2-Me | >240, >280 | π → π |
| Phenylhydrazones | Extended Conjugation | 350 - 400 | π → π* |
Future Research Directions and Emerging Paradigms in 4 Chloro 2 Methylphenyl Hydrazine Research
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The traditional synthesis of arylhydrazines often involves diazotization of an aniline (B41778) followed by reduction. chemicalbook.com A common method for (4-Chloro-2-methylphenyl)hydrazine (B2812045) hydrochloride, for example, involves reacting 4-chloro-2-methylbenzeneamine with sodium nitrite (B80452) and hydrochloric acid, followed by reduction with tin(II) chloride. chemicalbook.com While effective, this approach utilizes stoichiometric amounts of a metal-based reductant, which can present environmental and cost challenges.
Future research is critically focused on developing more sustainable synthetic routes. A key area of improvement is the replacement of conventional reducing agents. For instance, methods using sodium pyrosulfite as a reductant have been developed for the synthesis of 4-chlorophenyl hydrazine (B178648), which can shorten reaction times compared to older methods. google.com The ongoing paradigm shift towards green chemistry will likely drive the exploration of catalytic hydrogenation or electrocatalytic reduction methods, which offer higher atom economy and avoid heavy metal waste streams.
Table 1: Comparison of Synthetic Approaches for Arylhydrazines
| Feature | Traditional Method (e.g., SnCl₂ Reduction) | Emerging Sustainable Method |
| Reductant | Tin(II) chloride (SnCl₂) chemicalbook.com | Sodium Pyrosulfite google.com, Catalytic Hydrogenation |
| Stoichiometry | Often stoichiometric | Catalytic or improved atom economy |
| Byproducts | Metal salts | Minimal, often just water |
| Conditions | Low temperatures (-5°C to 20°C) chemicalbook.com | Potentially milder, ambient temperature/pressure |
| Sustainability | Moderate (metal waste) | High (reduced waste, safer reagents) |
Exploration of New Reactivity Modes and Catalytic Transformations
The established reactivity of this compound is dominated by its role as a nucleophile, particularly in the synthesis of indole (B1671886) rings (the Fischer indole synthesis) and pyrazoles through condensation with β-dicarbonyl compounds. researchgate.net However, the full scope of its chemical behavior remains to be explored.
Emerging research will likely focus on harnessing the molecule's unique electronic and steric properties for novel transformations. Future directions include:
Transition-Metal Catalyzed Cross-Coupling: Utilizing the N-H bonds in novel cross-coupling reactions to form C-N or N-N linkages, expanding the toolkit for synthesizing complex nitrogen-containing compounds.
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the hydrazine moiety, leading to the synthesis of enantiomerically pure products for pharmaceutical applications.
Photoredox Catalysis: Employing visible-light-mediated reactions to engage the hydrazine in radical-based transformations, opening pathways to previously inaccessible molecular scaffolds.
Directed C-H Functionalization: Using the hydrazine group as a directing group to selectively functionalize the aromatic ring's C-H bonds, offering a highly efficient route to polysubstituted aromatic compounds.
The synthesis of complex hydrazone derivatives for biological applications, such as novel sulfonamides with potential anticancer properties, highlights the value of expanding the reactivity playbook for this class of compounds. nih.gov
Advanced Applications in Supramolecular Chemistry and Materials Science
The structural features of this compound—a hydrogen-bond-donating hydrazine group, a tunable aromatic ring, and a specific substitution pattern—make it an attractive candidate for the design of advanced materials.
Future research is anticipated in the following areas:
Supramolecular Polymers: The hydrazine moiety can be functionalized to create monomers that self-assemble into well-defined supramolecular polymers through non-covalent interactions like hydrogen bonding. The chloro- and methyl- groups can influence stacking interactions (π–π) and solubility, allowing for fine-tuning of material properties. tue.nlresearchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazine can be converted into hydrazones, which are excellent ligands for metal ions. biosynth.com This opens the door to creating novel coordination polymers or MOFs where the (4-chloro-2-methylphenyl) unit dictates the framework's porosity, stability, and electronic properties.
Liquid Crystals: By incorporating the this compound core into larger, anisotropic molecules, it may be possible to design new liquid crystalline materials with specific phase behaviors and optical properties.
Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly
| Interaction Type | Functional Groups Involved | Potential Role in Assembly |
| Hydrogen Bonding | Hydrazine group (N-H) | Directing intermolecular connections, forming chains or sheets. |
| π–π Stacking | Aromatic Ring | Stabilizing layered structures. |
| C-H···π Interactions | Methyl group (C-H) and aromatic ring | Fine-tuning the orientation of molecules in the solid state. researchgate.net |
| Halogen Bonding | Chlorine atom | Acting as a directional interaction site to guide crystal engineering. |
Integration with Flow Chemistry and Automated Synthesis
The production of arylhydrazines can involve energetic intermediates and exothermic steps, posing safety and scalability challenges in traditional batch reactors. Flow chemistry, where reagents are continuously pumped through a network of tubes and mixed in a controlled manner, offers a safer, more efficient, and highly reproducible alternative.
A process for the continuous flow synthesis of 4-chlorophenylhydrazine (B93024) salt has already been patented, demonstrating a dramatic reduction in reaction time (to under 20 minutes) and an increase in purity (>99%) and yield (>99.5%). wipo.int This process integrates diazotization, reduction, and salt formation into a single, seamless operation. wipo.int
The clear future direction is the adaptation and optimization of such continuous flow processes for this compound. google.com Integrating these flow reactors with automated control systems and real-time analytical techniques (e.g., IR or NMR spectroscopy) would enable on-demand synthesis, rapid reaction optimization, and minimized operator exposure, representing a paradigm shift in the manufacturing of this important chemical intermediate.
Table 3: Comparison of Batch vs. Flow Synthesis for Phenylhydrazines
| Parameter | Batch Processing | Continuous Flow Processing wipo.int |
| Reaction Time | Hours | ≤ 20 minutes |
| Safety | Risk of thermal runaway, hazardous intermediates | Enhanced heat transfer, small reaction volumes, improved safety |
| Product Purity | Variable, may require extensive purification | High purity (≥ 99%) |
| Yield | Moderate to high | Very high (≥ 99.5%) |
| Scalability | Complex | Simple (by extending operation time) |
Synergistic Experimental and Computational Approaches for Mechanistic Understanding
Modern chemical research is increasingly driven by a powerful synergy between experimental investigation and computational modeling. rsc.orgrsc.org For a molecule like this compound, this integrated approach is crucial for unlocking its full potential.
Future research will heavily rely on this synergy in several ways:
Mechanism Elucidation: The reaction between hydrazines and dicarbonyls to form pyrazoles involves complex equilibria and multiple potential pathways. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy of intermediates and transition states, providing a detailed mechanistic map that would be difficult to obtain from experiments alone. researchgate.net
Predicting Reactivity: Computational models can predict how the electronic properties of the hydrazine and its aromatic ring will influence its reactivity in novel catalytic cycles. This allows for the in silico screening of potential catalysts and reaction conditions before committing to resource-intensive lab work. rsc.org
Designing Functional Materials: Molecular modeling can be used to predict how individual molecules of this compound or its derivatives will self-assemble in the solid state. This predictive power can guide the rational design of new supramolecular materials with desired structural and functional properties.
Interpreting Spectroscopic Data: DFT and other computational methods are invaluable for calculating spectroscopic properties (e.g., NMR, IR), aiding in the structural confirmation of new compounds and complexes derived from the parent hydrazine. rsc.org
By combining computational predictions with targeted experimental validation, researchers can accelerate the pace of discovery and gain a deeper, more fundamental understanding of the chemistry of this compound. researchgate.netmdpi.com
Q & A
What are the optimized synthetic routes for (4-Chloro-2-methylphenyl)hydrazine, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves reacting 4-chloro-2-methylaniline with hydrazine hydrate under acidic conditions. Key variables include temperature (reflux vs. room temperature), stoichiometry of hydrazine, and acid catalyst concentration. For example, using hydrochloric acid as a catalyst and maintaining reflux (80–100°C) for 6–8 hours achieves yields of 75–85% . Lower temperatures (<50°C) result in incomplete conversion, while excessive hydrazine can lead to side reactions (e.g., over-alkylation). Purification via recrystallization from methanol/chloroform mixtures improves purity (>95%) .
How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density functional theory (DFT) calculations can model the electronic effects of substituents (chloro and methyl groups) on the phenyl ring. The electron-withdrawing chloro group activates the hydrazine moiety for nucleophilic attacks, while the methyl group sterically hinders ortho positions. For instance, studies on similar hydrazines show that Fukui indices accurately predict reactive sites for substitution, aligning with experimental data on azo coupling and Schiff base formation . Software like Gaussian or ORCA is used to optimize geometries and calculate frontier molecular orbitals, guiding synthetic strategies .
What analytical techniques are most effective for quantifying this compound in reaction mixtures?
Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantification. Alternatively, spectrophotometric methods using potassium permanganate reduction (absorption maxima at 526–546 nm) offer rapid analysis with a detection limit of 0.1 µM . For structural confirmation, NMR (¹H/¹³C) and FT-IR are critical: the NH-NH₂ stretch appears at 3200–3300 cm⁻¹, while aromatic C-Cl vibrations occur near 700 cm⁻¹ .
How do steric and electronic effects influence the biological activity of this compound derivatives?
Advanced Research Question
The chloro group enhances lipophilicity and membrane permeability, while the methyl group reduces rotational freedom, stabilizing interactions with enzyme active sites. For example, derivatives with trifluoromethyl substituents (cf. ) show 10× higher antimicrobial activity due to increased electronegativity and hydrogen-bonding potential . Comparative studies using molecular docking (AutoDock Vina) reveal that substituent positioning affects binding affinity to bacterial dihydrofolate reductase (DHFR), validated via MIC assays .
What crystallographic strategies resolve ambiguities in the structural determination of this compound complexes?
Advanced Research Question
Single-crystal X-ray diffraction with SHELXL refinement is standard. Challenges include disorder in the hydrazine moiety and weak diffraction from halogen atoms. For ambiguous cases, complementary techniques like powder XRD or electron diffraction (e.g., MicroED) resolve phase purity. A case study on a copper(II) complex of this hydrazine showed that twinning required using the TWIN/BASF commands in SHELXL, improving R-factor convergence from 0.15 to 0.05 .
How can conflicting reactivity data in hydrazine derivatives be systematically addressed?
Methodological Focus
Contradictions often arise from solvent polarity or trace metal impurities. For example, oxidation of this compound to azo compounds may stall in aprotic solvents (e.g., DMF) but proceed rapidly in ethanol/water mixtures due to proton availability . Systematic Design of Experiments (DoE) approaches, varying solvent, temperature, and catalyst loading, can identify critical factors. Statistical tools like ANOVA validate the significance of each variable .
What are the thermal decomposition pathways of this compound, and how do they impact safety protocols?
Basic Research Question
Thermogravimetric analysis (TGA) under nitrogen shows two-stage decomposition:
150–200°C : Loss of NH₃ and HCl (mass loss ~25%).
250–300°C : Breakdown of the aromatic ring (residue: carbonaceous char).
Differential scanning calorimetry (DSC) reveals an exothermic peak at 180°C, necessitating storage below 50°C and avoidance of metal catalysts (e.g., Fe³⁺) that accelerate decomposition .
How does the compound compare to structurally similar hydrazines in catalytic applications?
Advanced Research Question
Compared to 4-chlorophenylhydrazine, the 2-methyl group in this compound reduces catalytic efficiency in carbonyl olefin metathesis by 30% due to steric hindrance. However, in [2.2.2]-hydrazine-catalyzed reactions ( ), methyl substitution stabilizes transition states, lowering activation barriers by 15 kcal/mol. Kinetic studies (Eyring plots) confirm Δ‡G differences, aligning with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
